molecular formula C12H16F2N2O2S B7593280 N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide

N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide

Cat. No. B7593280
M. Wt: 290.33 g/mol
InChI Key: GAFDOIGUDZYQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide (DFMPS) is a chemical compound that has gained significant attention in scientific research due to its potential use as a drug candidate. DFMPS is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide exerts its biological effects through the inhibition of specific enzymes and ion channels. In cancer research, N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide inhibits the activity of CAIX, which is involved in the regulation of pH in cancer cells. By blocking the activity of CAIX, N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide disrupts the pH balance in cancer cells, leading to cell death. In inflammation research, N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide inhibits the activity of COX-2, which is involved in the production of prostaglandins, a group of lipid compounds that promote inflammation. By blocking the activity of COX-2, N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide reduces inflammation. In neurological research, N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide blocks the activity of voltage-gated sodium channels, which are involved in the generation and conduction of nerve impulses. By blocking the activity of these channels, N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide reduces the transmission of pain signals.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide has been shown to have various biochemical and physiological effects, depending on the therapeutic area being studied. In cancer research, N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. In inflammation research, N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide reduces the production of prostaglandins, leading to a reduction in inflammation. In neurological research, N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide reduces the transmission of pain signals, leading to a reduction in neuropathic pain.

Advantages and Limitations for Lab Experiments

N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide has several advantages for lab experiments, including its specificity for certain enzymes and ion channels, its ability to penetrate cell membranes, and its low toxicity. However, N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide, including further studies on its mechanism of action, optimization of its pharmacological properties, and exploration of its potential use in combination therapies. In cancer research, future studies could focus on the development of N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide analogs with improved potency and selectivity for CAIX. In inflammation research, future studies could explore the use of N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide in combination with other anti-inflammatory agents to enhance its effectiveness. In neurological research, future studies could focus on the development of N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide analogs with improved selectivity for specific voltage-gated sodium channels. Overall, N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide has significant potential as a drug candidate in various therapeutic areas, and further research is needed to fully explore its potential.

Synthesis Methods

N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide can be synthesized through various methods, including nucleophilic substitution, reductive amination, and sulfonation. One of the most common methods for synthesizing N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide is through nucleophilic substitution of 2,5-difluoronitrobenzene with N-methylpiperidine in the presence of a base. The resulting intermediate is then treated with sulfamic acid to form N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide.

Scientific Research Applications

N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide has been extensively studied for its potential use as a drug candidate in various therapeutic areas, including cancer, inflammation, and neurological disorders. In cancer research, N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide has been shown to inhibit the growth of cancer cells by blocking the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many solid tumors. Inflammation research has also shown promising results, with N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In neurological research, N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide has been shown to have potential as a treatment for neuropathic pain, as it blocks the activity of voltage-gated sodium channels.

properties

IUPAC Name

N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O2S/c1-15(12-9-10(13)5-6-11(12)14)19(17,18)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFDOIGUDZYQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC(=C1)F)F)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide

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